molecular formula C21H16O4 B5781200 phenyl 3-[(4-formylphenoxy)methyl]benzoate

phenyl 3-[(4-formylphenoxy)methyl]benzoate

Cat. No. B5781200
M. Wt: 332.3 g/mol
InChI Key: KWETVCYFEGANGA-UHFFFAOYSA-N
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Description

Phenyl 3-[(4-formylphenoxy)methyl]benzoate, also known as FPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzophenone derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Phenyl 3-[(4-formylphenoxy)methyl]benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications of phenyl 3-[(4-formylphenoxy)methyl]benzoate is in the development of fluorescent probes for imaging biological systems. phenyl 3-[(4-formylphenoxy)methyl]benzoate has been found to exhibit strong fluorescence properties, which makes it an ideal candidate for use as a fluorescent probe. Additionally, phenyl 3-[(4-formylphenoxy)methyl]benzoate has been studied for its potential applications in the field of photocatalysis. phenyl 3-[(4-formylphenoxy)methyl]benzoate has been found to exhibit photocatalytic activity under visible light irradiation, which makes it a promising candidate for use in various photocatalytic applications.

Mechanism of Action

The mechanism of action of phenyl 3-[(4-formylphenoxy)methyl]benzoate is not fully understood. However, it has been suggested that phenyl 3-[(4-formylphenoxy)methyl]benzoate may interact with certain proteins or enzymes in biological systems, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
phenyl 3-[(4-formylphenoxy)methyl]benzoate has been found to exhibit a range of interesting biochemical and physiological effects. For example, phenyl 3-[(4-formylphenoxy)methyl]benzoate has been found to exhibit antioxidant activity, which makes it a promising candidate for use in the development of antioxidant therapies. Additionally, phenyl 3-[(4-formylphenoxy)methyl]benzoate has been found to exhibit anti-inflammatory activity, which makes it a promising candidate for use in the development of anti-inflammatory therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using phenyl 3-[(4-formylphenoxy)methyl]benzoate in lab experiments is its strong fluorescence properties. This makes it an ideal candidate for use as a fluorescent probe in various biological systems. Additionally, phenyl 3-[(4-formylphenoxy)methyl]benzoate has been found to exhibit good stability under various experimental conditions, which makes it a reliable candidate for use in lab experiments. However, one of the limitations of using phenyl 3-[(4-formylphenoxy)methyl]benzoate in lab experiments is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several future directions for research on phenyl 3-[(4-formylphenoxy)methyl]benzoate. One potential direction is the development of new synthetic methods for phenyl 3-[(4-formylphenoxy)methyl]benzoate that are more efficient and cost-effective. Another potential direction is the exploration of the potential applications of phenyl 3-[(4-formylphenoxy)methyl]benzoate in the field of photocatalysis. Additionally, further studies are needed to fully understand the mechanism of action of phenyl 3-[(4-formylphenoxy)methyl]benzoate and its potential applications in various scientific research fields.
Conclusion:
In conclusion, phenyl 3-[(4-formylphenoxy)methyl]benzoate is a promising chemical compound that has been widely studied for its potential applications in scientific research. Its strong fluorescence properties and interesting biochemical and physiological effects make it an ideal candidate for use in various biological systems. Further research is needed to fully understand the potential applications of phenyl 3-[(4-formylphenoxy)methyl]benzoate and to develop new synthetic methods that are more efficient and cost-effective.

Synthesis Methods

The synthesis of phenyl 3-[(4-formylphenoxy)methyl]benzoate involves the reaction between 4-formylphenoxyacetic acid and benzophenone in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of phenyl 3-[(4-formylphenoxy)methyl]benzoate as a white crystalline solid. The purity of phenyl 3-[(4-formylphenoxy)methyl]benzoate can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

phenyl 3-[(4-formylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c22-14-16-9-11-19(12-10-16)24-15-17-5-4-6-18(13-17)21(23)25-20-7-2-1-3-8-20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWETVCYFEGANGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-[(4-formylphenoxy)methyl]benzoate

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